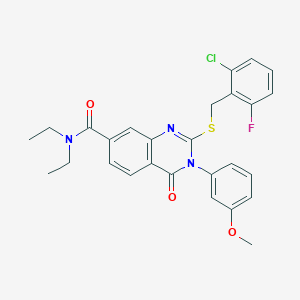
2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an antibacterial agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides includes the oxidation of an aldehyde precursor followed by coupling with various amines . This suggests that the synthesis of the compound may also involve the formation of an intermediate carboxylic acid, followed by a coupling reaction with a suitable amine. The use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole indicates a peptide coupling strategy that could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a quinazoline core, substituted with a diethylamino group and a methoxyphenyl group. The presence of a chloro and a fluoro substituent on the benzyl moiety suggests potential sites for further chemical modification. The thiourea moiety in a related compound indicates that sulfur-containing groups are a common feature in this class of compounds, which could be important for their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidation and amide bond formation . The thiourea moiety in related compounds is typically formed through the reaction of an amine with a thiocarbonyl group . These reactions are likely to be relevant for the synthesis of the compound , as they provide a means to introduce various functional groups into the molecular framework.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound may exhibit properties typical of aromatic amides and thioureas. These can include moderate solubility in organic solvents, potential for hydrogen bonding, and the ability to act as ligands for metal ions. The presence of halogen substituents may influence the compound's reactivity and interactions with biological targets. The antibacterial studies of related compounds suggest that the compound may also possess antibacterial properties .
Applications De Recherche Scientifique
Enzymatic Treatment of Organic Pollutants
The compound, due to its structural complexity, may interact with enzymes used for the remediation of various organic pollutants. The presence of certain redox mediators can enhance the degradation of recalcitrant compounds by enzymes like laccases, lignin peroxidases, and others. This enzymatic approach is particularly relevant in the treatment of industrial effluents containing aromatic compounds (Husain & Husain, 2007).
Antioxidant Capacity Assays
The chemical structure of the compound suggests potential interactions in assays measuring antioxidant capacity. In these assays, certain compounds can form coupling adducts or undergo oxidation. The extent to which these reactions contribute to the overall antioxidant capacity and the specificity and relevance of the resulting oxidation products require further investigation. However, the potential for specific reactions, such as coupling, might influence the comparison between different antioxidants (Ilyasov et al., 2020).
Analysis of Antioxidant Activity
The compound's structure indicates that it may be involved in various assays used for analyzing antioxidant activity. These assays are based on the transfer of a hydrogen atom or an electron and are crucial in evaluating the kinetics or reaching the equilibrium state of reactions involving antioxidants. The results from these assays can be critical in understanding the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N,N-diethyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O3S/c1-4-31(5-2)25(33)17-12-13-20-24(14-17)30-27(36-16-21-22(28)10-7-11-23(21)29)32(26(20)34)18-8-6-9-19(15-18)35-3/h6-15H,4-5,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNYFJZRJJEWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
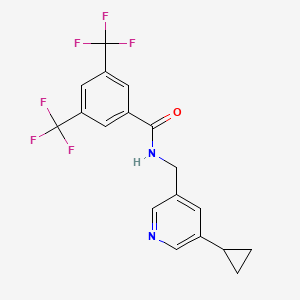
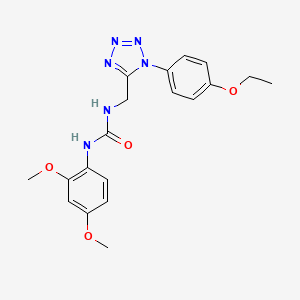
![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)
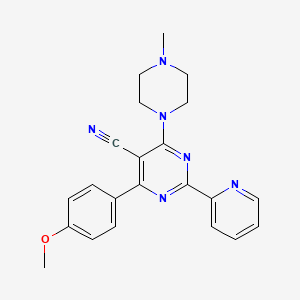
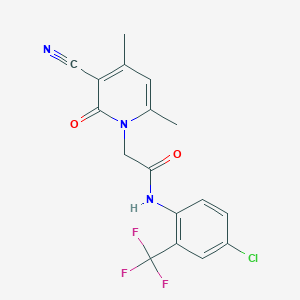

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)
![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)
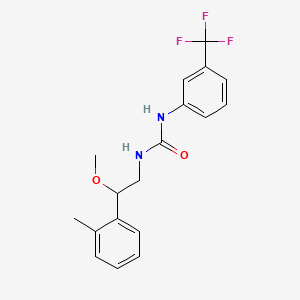
![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)